molecular formula C17H16N2O3 B1204811 4-Methoxy-6-[5-(4-methoxyphenyl)-1,2-dihydropyrazol-3-ylidene]-1-cyclohexa-2,4-dienone

4-Methoxy-6-[5-(4-methoxyphenyl)-1,2-dihydropyrazol-3-ylidene]-1-cyclohexa-2,4-dienone

Cat. No. B1204811
M. Wt: 296.32 g/mol
InChI Key: RZODUFKQXLUCTQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-methoxy-6-[5-(4-methoxyphenyl)-1,2-dihydropyrazol-3-ylidene]-1-cyclohexa-2,4-dienone is a member of quinomethanes.

Scientific Research Applications

Synthesis and Chemical Reactions

  • This compound has been involved in studies focused on the synthesis of phenyl substituted cyclohexa-1,4-dienes and cyclohexa-2,5-dienones through anodic methoxylation of alkylbiphenyls. This process, which is carried out under constant current intensity, yields various dienes and dienones after acidic hydrolysis of the corresponding cyclohexa-l,4-diene ketals (Barba, Chinchilla, & Gómez, 1990).

  • The compound has been synthesized from 6-aryl-3-methoxy-carbonyl-4-methylthio-2H-pyran-2-ones. This procedure provides a novel synthon for the synthesis of 1,3-terphenyls from aryl ketones, highlighting its versatility in organic synthesis (Ram & Goel, 1996).

Analytical and Spectroscopic Applications

  • Studies have explored the solvatochromicity of related compounds, such as 3-hydroxy-4-(1-(2,4-dihydroxyphenyl)-2-hydroxy-2,2-diphenylethylidene)cyclohexa-2,5-dienone. These compounds exhibit visibly distinct color differences in various solvents, which can be used as an excellent analytical reagent for screening different solvents (Babu, Singh, Kalita, & Baruah, 2010).

Potential Biological Applications

  • The compound's derivatives have been studied for their radical scavenging activities, making them potential candidates for usage in pharmaceutical and food industries as therapeutic agents or additives (Kaştaş et al., 2017).

  • A related study on pyranopyrazoles, which includes derivatives of this compound, used isonicotinic acid as a catalyst. This research demonstrates the compound's relevance in the preparation of pyranopyrazoles, highlighting its potential in green chemistry and pharmaceutical synthesis (Zolfigol et al., 2013).

properties

Product Name

4-Methoxy-6-[5-(4-methoxyphenyl)-1,2-dihydropyrazol-3-ylidene]-1-cyclohexa-2,4-dienone

Molecular Formula

C17H16N2O3

Molecular Weight

296.32 g/mol

IUPAC Name

4-methoxy-2-[3-(4-methoxyphenyl)-1H-pyrazol-5-yl]phenol

InChI

InChI=1S/C17H16N2O3/c1-21-12-5-3-11(4-6-12)15-10-16(19-18-15)14-9-13(22-2)7-8-17(14)20/h3-10,20H,1-2H3,(H,18,19)

InChI Key

RZODUFKQXLUCTQ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=NNC(=C2)C3=C(C=CC(=C3)OC)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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